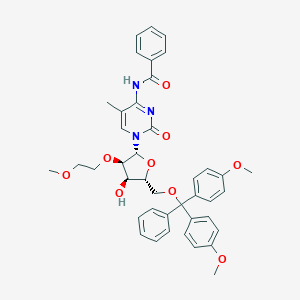

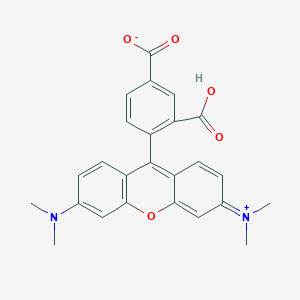

![molecular formula C7H7N3O B559661 4-メトキシ-7H-ピロロ[2,3-d]ピリミジン CAS No. 4786-76-9](/img/structure/B559661.png)

4-メトキシ-7H-ピロロ[2,3-d]ピリミジン

概要

説明

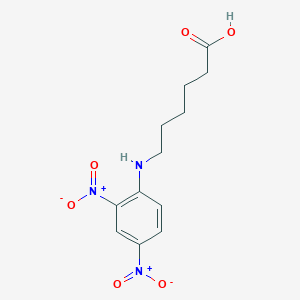

4-Methoxy-7h-pyrrolo[2,3-d]pyrimidine is a compound that has been explored as a possible nucleoside mimetic . It is known to be an intermediate in the preparation of active pharmaceutical ingredients .

Synthesis Analysis

The synthesis of 4-Methoxy-7h-pyrrolo[2,3-d]pyrimidine involves 10-15 synthetic steps . The process includes the exploration of new possible nucleoside mimetics based on 4-methoxy-7H-pyrrolo[2,3-d]pyrimidine carbocyclic nucleosides .Molecular Structure Analysis

The molecular formula of 4-Methoxy-7h-pyrrolo[2,3-d]pyrimidine is C7H7N3O . The compound was analyzed by single crystal X-ray diffraction which showed some puckering in the cyclopentene ring with a 2’-endo conformation and anti-base disposition .Chemical Reactions Analysis

While specific chemical reactions involving 4-Methoxy-7h-pyrrolo[2,3-d]pyrimidine are not detailed in the search results, it is known that pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .Physical And Chemical Properties Analysis

The molecular weight of 4-Methoxy-7h-pyrrolo[2,3-d]pyrimidine is 149.15 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 .科学的研究の応用

抗ウイルス剤

4-メトキシ-7H-ピロロ[2,3-d]ピリミジンが属するピロロ[2,3-d]ピリミジン骨格は、抗ウイルス剤としての可能性について研究されています。 特に、この化合物の誘導体は、抗HCV(C型肝炎ウイルス)活性について検討されており、抗ウイルス薬開発における潜在的な用途を示唆しています .

抗腫瘍剤

同様の化合物は、抗腫瘍特性についても調査されており、これはがん治療薬の開発に使用できることを意味します。 これらの化合物の構造活性相関は、医薬品化学における重要な研究分野です .

キナーゼ阻害剤

医薬品化学では、4-クロロ-7H-ピロロ[2,3-d]ピリミジンなどの関連化合物が、強力なキナーゼ阻害剤を開発するための足場として役立ちます。 これらは、がん治療やアトピー性皮膚炎などの炎症性皮膚疾患の革新的な治療法のための有望な候補です .

新規三環系合成

4-メトキシ-7H-ピロロ[2,3-d]ピリミジンの誘導体は、新規三環系の合成における出発化合物として使用されてきました。 これらの系は、さらなる化学開発のための有望な前駆体であり、新しいクラスの治療薬につながる可能性があります .

N-アルキル化反応

この化合物は、特定の条件下で位置選択的なN-アルキル化反応に関与しています。 このプロセスは、様々なN(9)-官能化プリンおよびプリンイソステアの合成において重要であり、創薬および開発に用途があります .

抗がん研究

ピロロ[2,3-d]ピリミジン骨格を含む新規に合成された誘導体が設計され、それらの抗がん特性について研究されています。 合成におけるマイクロ波技術の使用は、これらのタイプの誘導体を調製するための堅牢なアプローチを示唆しています .

将来の方向性

作用機序

Target of Action

4-Methoxy-7h-pyrrolo[2,3-d]pyrimidine is a potential inhibitor of the p21-activated kinase 4 (PAK4) and has been associated with a variety of cancers . PAK4 is a cell’s internal non-receptor tyrosine kinase that plays a crucial role in various tumor types’ development .

Mode of Action

The compound interacts with its target, PAK4, by binding to it, thereby inhibiting its activity . This interaction results in the suppression of the kinase’s function, leading to a decrease in the proliferation of cancer cells .

Biochemical Pathways

It is known that pak4, the target of this compound, plays a crucial role in various cellular processes, including cell proliferation, survival, and motility . By inhibiting PAK4, the compound could potentially disrupt these processes, leading to the suppression of tumor growth .

Pharmacokinetics

The compound’s molecular weight of 14915 suggests that it may have good bioavailability

Result of Action

The molecular and cellular effects of 4-Methoxy-7h-pyrrolo[2,3-d]pyrimidine’s action primarily involve the inhibition of PAK4, leading to a decrease in the proliferation of cancer cells . This could potentially result in the suppression of tumor growth .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Methoxy-7h-pyrrolo[2,3-d]pyrimidine. For instance, the compound demonstrates stability under normal temperature and humidity conditions . It may decompose in the presence of strong acids or alkalis . Therefore, proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .

特性

IUPAC Name |

4-methoxy-7H-pyrrolo[2,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c1-11-7-5-2-3-8-6(5)9-4-10-7/h2-4H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGJOWBMQGBHKRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC2=C1C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70290052 | |

| Record name | 4-methoxy-7h-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70290052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4786-76-9 | |

| Record name | 4786-76-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66244 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-methoxy-7h-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70290052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

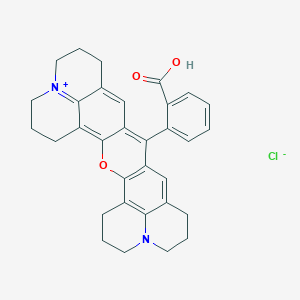

![1H,5H-Benzo[ij]quinolizin-8-ol, 2,3,6,7-tetrahydro-](/img/structure/B559601.png)

![N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-O-(2-methoxyethyl)Adenosine](/img/structure/B559636.png)